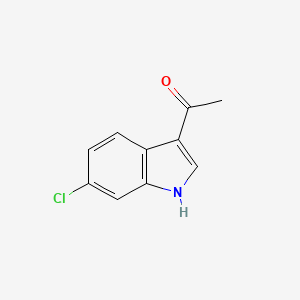

1-(6-chloro-1H-indol-3-yl)ethan-1-one

Descripción

1-(6-Chloro-1H-indol-3-yl)ethan-1-one (CAS: 1268630-42-7) is an indole-based ketone derivative characterized by a chlorine substituent at the 6-position of the indole ring and an acetyl group at the 3-position. Its molecular formula is C₁₀H₈ClNO₂, with a molecular weight of 209.63 g/mol . Key physicochemical properties include a melting point of 228–230°C, a predicted boiling point of 401.3±40.0°C, and a density of 1.457±0.06 g/cm³ . The compound’s structural features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of antimicrobial agents .

Propiedades

IUPAC Name |

1-(6-chloro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLYMFKKPNNGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184151-47-1 | |

| Record name | 1-(6-chloro-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method 1: Friedel-Crafts Acylation

Overview : This method involves the acylation of an indole derivative using acetyl chloride in the presence of a Lewis acid catalyst.

Reagents :

- Indole derivative (starting material)

- Acetyl chloride (CH₃COCl)

- Aluminum chloride (AlCl₃) as a catalyst

- Dissolve the indole derivative in an appropriate solvent (e.g., dichloromethane).

- Add acetyl chloride and aluminum chloride to the reaction mixture.

- Stir under reflux conditions for several hours.

- Isolate the product by standard work-up procedures, typically involving filtration and purification techniques such as recrystallization.

Yield and Purity : Yields can vary depending on reaction conditions, but typical yields range from 60% to 80% purity levels above 95%.

Method 2: Chlorination Followed by Acylation

Overview : This method entails first chlorinating an indole derivative to introduce the chloro substituent, followed by Friedel-Crafts acylation.

Reagents :

- Indole derivative (e.g., indole-6-carbaldehyde)

- Thionyl chloride (SOCl₂) for chlorination

- Acetyl chloride (CH₃COCl)

- Aluminum chloride (AlCl₃)

- React the indole derivative with thionyl chloride under reflux in dichloromethane to form the chloro derivative.

- After cooling, add acetyl chloride and aluminum chloride to perform Friedel-Crafts acylation.

- Isolate and purify the product through standard methods.

Yield and Purity : This method can yield products with purities exceeding 90%, with yields typically around 70%.

Method 3: Alternative Green Chemistry Approaches

Recent advancements have focused on environmentally friendly methods for synthesizing indole derivatives:

Overview : Utilizing solvent-free conditions or alternative solvents can enhance sustainability while maintaining high yields.

- Indole derivatives

- Chloroacetyl chloride

- Potassium carbonate as a base

- Combine reactants in a solvent-free system or use benign solvents.

- Heat under controlled conditions to facilitate reaction.

- Monitor progress via HPLC or TLC.

- Purify the resulting product using chromatography techniques.

Yield and Purity : These methods often achieve comparable yields (60%-80%) with reduced environmental impact.

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Friedel-Crafts Acylation | 60 - 80 | >95 | Moderate |

| Chlorination + Acylation | 70 | >90 | Moderate |

| Green Chemistry Approaches | 60 - 80 | >85 | Low |

Análisis De Reacciones Químicas

Types of Reactions

1-(6-chloro-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-ethanol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 1-(6-chloro-1H-indol-3-yl)ethan-1-one serves as a crucial building block for synthesizing more complex molecules. It can undergo various reactions, including oxidation and coupling reactions, making it valuable in synthetic organic chemistry.

Table 1: Reaction Types

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form more reactive intermediates. |

| Coupling Reactions | Used in one-pot three-component reactions to create diverse compounds. |

Biology

The compound is under investigation for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Studies have shown that derivatives of this compound exhibit significant activity against various microbial strains, indicating its potential as a new class of antimicrobial agents.

Case Study: Antimicrobial Activity

A study published in Frontiers in Chemistry demonstrated that this compound derivatives showed pronounced antibacterial effects against resistant strains of bacteria, suggesting their utility in developing novel antibiotics .

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its interaction with specific molecular targets suggests that it may inhibit enzymes or receptors involved in disease pathways.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer | Investigated for its ability to induce apoptosis in cancer cells. |

| Neuroactive | Potentially useful in treating neurological disorders due to its structural similarity to known neuroactive compounds. |

Industrial Applications

Beyond its scientific research applications, this compound is also utilized in industrial settings for developing advanced materials. Its unique chemical properties allow it to serve as a precursor for synthesizing other industrial chemicals, enhancing the efficiency of various manufacturing processes.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Material Science | Used as a precursor for synthesizing polymers and advanced materials. |

| Chemical Manufacturing | Serves as an intermediate in producing various chemical compounds. |

Mecanismo De Acción

The mechanism of action of 1-(6-chloro-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. As an indole derivative, it can interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparison

Key Observations:

- In contrast, nitro or bromo substituents () reduce or increase molecular weight, respectively, and impact electronic properties.

- Ring Saturation : The dihydroindole derivative () exhibits a larger molecular weight due to additional substituents and partial saturation of the indole ring, which likely enhances rigidity and alters reactivity .

Spectral and Crystallographic Data

- NMR Shifts: The NH proton in 2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-one () resonates at δ 8.79 ppm, compared to δ ~8.3–8.5 ppm in non-halogenated indole ketones, indicating strong electron-withdrawing effects from the trichloroacetyl group.

- Crystallography : 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one () exhibits π–π stacking and C–Cl⋯π interactions, which stabilize its crystal structure. Similar interactions may occur in the target compound, influencing its solid-state properties .

Actividad Biológica

1-(6-chloro-1H-indol-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound, with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol, features a chloro-substituted indole moiety linked to an ethanone functional group. This unique structure enhances its reactivity and potential biological interactions, making it a candidate for drug development in various therapeutic areas, including oncology and infectious diseases .

The compound exhibits notable biochemical properties, particularly as an enzyme inhibitor. It has been shown to interact with several enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and apoptosis.

Table 1: Enzyme Inhibition Activity of this compound

| Enzyme Target | Inhibition (%) at 0.25 mg/mL | Reference |

|---|---|---|

| Tyrosinase | ~28% | |

| GSK-3β | Moderate Inhibition | |

| Other Metabolic Enzymes | Variable |

3. Cellular Effects

Research indicates that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways and gene expression. The compound's ability to influence cellular metabolism is crucial for its potential use as an anti-cancer agent.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing significant growth inhibition at concentrations ranging from 0.125 to 0.500 mg/mL. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.

The molecular mechanism underlying the activity of this compound involves binding interactions with specific biological targets, leading to changes in enzyme activity and gene expression.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes like tyrosinase, which is involved in melanin production and has implications for skin-related disorders .

- Receptor Interaction : It may bind to receptors involved in cell signaling pathways that regulate growth and survival in cancer cells.

5. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including fungi and bacteria. Its efficacy as a potential antifungal agent has been highlighted in several studies.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida spp. | 0.125 - 0.250 mg/mL | |

| Aspergillus niger | 0.500 mg/mL | |

| Staphylococcus aureus | Variable |

6. Conclusion

The biological activity of this compound is multifaceted, encompassing anticancer and antimicrobial properties through various biochemical mechanisms. Its potential as a therapeutic agent warrants further investigation into its efficacy and safety profiles in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 1-(6-chloro-1H-indol-3-yl)ethan-1-one, and what analytical methods validate its purity?

The synthesis typically involves Friedel-Crafts acylation of 6-chloroindole using acetyl chloride or chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis purification is achieved via column chromatography. Purity validation employs:

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H314) and acute toxicity (H302) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic by-products before disposal, following institutional guidelines for halogenated organics .

Q. How does the chloro substituent at the 6-position influence the compound’s solubility and reactivity?

The electron-withdrawing Cl group reduces electron density on the indole ring, decreasing solubility in polar solvents (e.g., water) but enhancing electrophilic substitution at the 5-position. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~20 |

| Hexane | <1 |

| This trend aligns with analogs like 1-(6-bromo-1H-indol-3-yl)ethan-1-one . |

Advanced Research Questions

Q. How can reaction mechanisms for Friedel-Crafts acylation of 6-chloroindole be investigated computationally?

- DFT Studies : Optimize transition states using B3LYP/6-31G(d) to evaluate regioselectivity (e.g., preferential acylation at C3 vs. C2).

- Charge Density Analysis : Map electrostatic potential surfaces to identify nucleophilic sites on the indole ring.

- Kinetic Isotope Effects : Compare reaction rates using deuterated indole derivatives to probe rate-determining steps .

Q. What crystallographic techniques resolve structural ambiguities in halogenated indole derivatives?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement; key metrics include R-factor (<0.05) and bond-length accuracy (±0.01 Å).

- Twinned Data Refinement : Apply SHELXE for high-resolution datasets to resolve Cl disorder in the indole ring .

- Comparative Analysis : Overlay structures with analogs (e.g., 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone) to assess steric effects .

Q. How are by-products (e.g., diacetylated indoles) identified and quantified during synthesis?

- LC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate by-products.

- Tandem MS Fragmentation : Characterize diacetylated species via diagnostic fragment ions (e.g., m/z 249.1 for [M+AcOH+H]⁺).

- Quantitative NMR : Integrate acetyl proton signals relative to the parent compound .

Q. What strategies improve yield in large-scale syntheses of this compound?

- Catalyst Optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to minimize side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hr to 2 hr while maintaining >85% yield.

- Flow Chemistry : Implement continuous reactors to enhance heat/mass transfer and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.